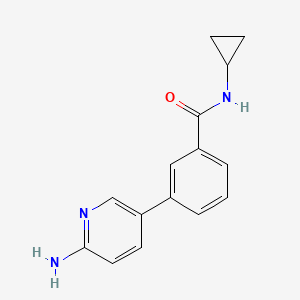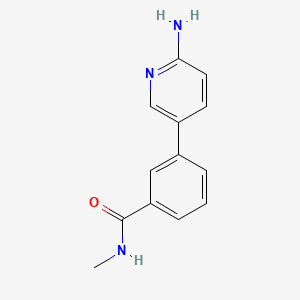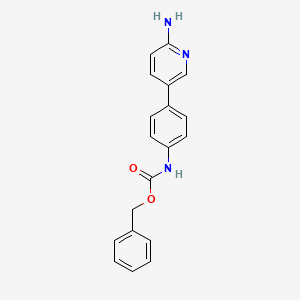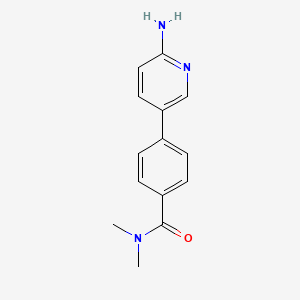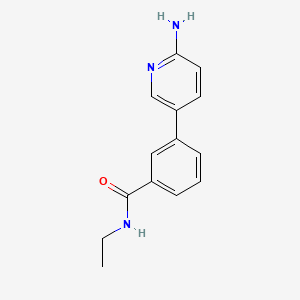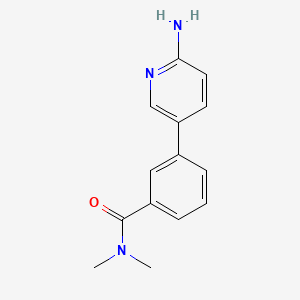![molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4](/img/structure/B581677.png)
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Vue d'ensemble
Description
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Biochemistry
Application Summary
In biochemistry, this compound is utilized for studying enzyme reactions, particularly those involving thiazole as a core structure in enzymatic substrates .
Methods of Application
Researchers may use it in assays to monitor enzyme activity, where the compound acts as a substrate analog. The experimental setup often includes spectrophotometric analysis to measure reaction rates.
Results and Outcomes
The compound’s reactivity with specific enzymes can be quantified, providing insights into enzyme kinetics and substrate specificity. Data might show Michaelis-Menten constants or inhibition constants, offering valuable information for drug design.
Pharmacology
Application Summary
Pharmacologically, it serves as a potential lead compound for drug development due to its structural similarity to pharmacologically active thiazoles .
Methods of Application
It is tested in various in vitro and in vivo models to determine its efficacy, bioavailability, and toxicity profile. Dosage and administration routes are carefully documented.
Results and Outcomes
Outcomes may include therapeutic indices, half-life measurements, and dose-response curves, which are critical for assessing the compound’s potential as a medication.
Organic Chemistry
Application Summary
In organic chemistry, this thiazole derivative is used as a building block for synthesizing more complex molecules .
Methods of Application
It undergoes various chemical reactions, such as alkylation or acylation, under controlled conditions. Reaction yields and purity are analyzed using chromatography and NMR spectroscopy.
Results and Outcomes
The synthesized molecules are characterized, and their yields are reported. The compound’s versatility in forming diverse chemical structures is evaluated.
Analytical Chemistry
Application Summary
Analytical chemists employ this compound as a standard or reference material in calibration procedures for analytical instruments .
Methods of Application
It is used to generate calibration curves in techniques like HPLC or mass spectrometry. The compound’s stability and response factor are critical parameters.
Results and Outcomes
Calibration data ensure the accuracy and precision of analytical methods. The compound’s role in method validation is crucial for quality control in various industries.
Medicinal Chemistry
Application Summary
Medicinal chemists explore the compound’s interactions with biological targets to design new therapeutic agents .
Methods of Application
It is subjected to structure-activity relationship (SAR) studies, where modifications to its structure are correlated with changes in biological activity.
Results and Outcomes
The findings contribute to the optimization of lead compounds. Potency, selectivity, and mode of action are among the reported data.
Chemical Engineering
Application Summary
In chemical engineering, the compound is used in process development studies to optimize production methods for thiazole derivatives .
Results and Outcomes
Process yields, cost analyses, and environmental impact assessments are reported. The compound’s role in developing sustainable industrial processes is highlighted.
Each of these applications demonstrates the versatility and importance of 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl in scientific research, contributing to advancements in various fields of chemistry and pharmacology.
Anticancer Drug Discovery
Application Summary
This compound is a part of the 2-aminothiazole scaffold, which is significant in the development of anticancer drugs due to its broad pharmacological spectrum .
Methods of Application
It is involved in the synthesis and testing of novel anticancer agents. The compound is modified to enhance its activity against cancer cells, and its efficacy is tested through in vitro and in vivo studies.
Results and Outcomes
Various 2-aminothiazole analogs have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial Research
Application Summary
The thiazole derivative is explored for its antimicrobial properties, contributing to the search for new antibiotics .
Methods of Application
Researchers test the compound against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent.
Results and Outcomes
The compound’s potential to inhibit microbial growth is measured, and its minimum inhibitory concentrations (MICs) are determined, providing valuable data for antimicrobial drug development .
Neuropharmacology
Application Summary
In neuropharmacology, the compound is studied for its potential effects on the central nervous system, particularly in the treatment of neurodegenerative diseases .
Methods of Application
The compound is applied in models of neurodegenerative diseases to evaluate its neuroprotective effects and its ability to modulate neurotransmitter systems.
Results and Outcomes
Outcomes may include assessments of neurobehavioral functions, neurochemical analyses, and histopathological examinations of neural tissues .
Inflammation and Immunology
Application Summary
The compound’s role in inflammation and immunology is investigated, especially its anti-inflammatory and immunomodulatory activities .
Methods of Application
It is tested in various in vitro and in vivo models of inflammation and immune response, such as cytokine production assays and hypersensitivity models.
Results and Outcomes
The compound’s efficacy in reducing inflammatory markers and modulating immune responses is documented, which could lead to therapeutic applications in autoimmune diseases .
Cardiovascular Research
Application Summary
Researchers study the compound for its cardiovascular effects, including its potential as an antihypertensive agent .
Results and Outcomes
Data on the compound’s influence on cardiovascular parameters are collected, which may contribute to the development of new treatments for hypertension and other cardiovascular disorders .
Metabolic Disorders
Application Summary
The compound is evaluated for its therapeutic potential in metabolic disorders, such as diabetes .
Methods of Application
It is used in metabolic studies to determine its effects on glucose metabolism, insulin sensitivity, and lipid profiles.
Results and Outcomes
Findings may include the compound’s ability to regulate blood glucose levels and improve metabolic health, offering insights into its use for treating metabolic syndromes .
Propriétés
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRVCKYGBAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656825 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl | |
CAS RN |
137118-00-4 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


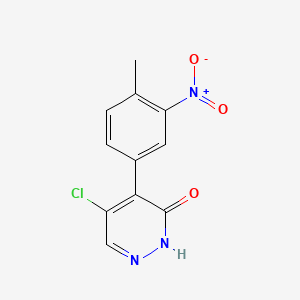
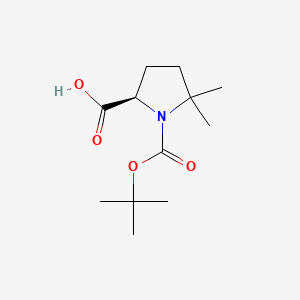
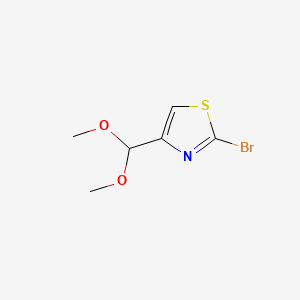
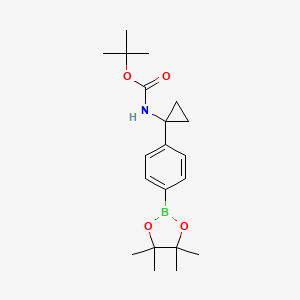
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)
